![molecular formula C21H22N2O4S B6507359 3-(benzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline CAS No. 897624-42-9](/img/structure/B6507359.png)
3-(benzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline
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Overview
Description
The compound “3-(benzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline” is a complex organic molecule that contains several functional groups. It includes a benzenesulfonyl group, a quinoline group with methoxy substituents, and a pyrrolidine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups present. For instance, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors . Similarly, quinoline derivatives can be synthesized through various methods .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrrolidine ring, a five-membered nitrogen heterocycle, contributes to the stereochemistry of the molecule . The quinoline group, a nitrogen-containing aromatic compound, would contribute to the compound’s planarity .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve its functional groups. For example, the pyrrolidine ring could undergo reactions typical of nitrogen heterocycles . The quinoline group could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrrolidine ring could affect the compound’s solubility and stability .Scientific Research Applications
3-B-6,7-D-4-PQ has been studied for its potential applications in scientific research. It has been found to have anticonvulsant activity in animal models of epilepsy, as well as neuroprotective effects in models of neurodegenerative diseases. In addition, 3-B-6,7-D-4-PQ has been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic activities.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common scaffold in medicinal chemistry and is often used to obtain compounds for the treatment of various human diseases .
Biochemical Pathways
The compound’s structure suggests that it might be involved in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The presence of the pyrrolidine ring might influence the compound’s pharmacokinetic profile .
Result of Action
Given the compound’s potential involvement in the suzuki–miyaura cross-coupling reaction , it might contribute to the formation of new carbon–carbon bonds, which could have significant implications at the molecular and cellular levels.
Advantages and Limitations for Lab Experiments
3-B-6,7-D-4-PQ is a relatively easy compound to synthesize and is widely available. It has a relatively low toxicity, making it safe to use in laboratory experiments. However, it is important to note that 3-B-6,7-D-4-PQ is a relatively new compound, and its effects may vary depending on the experimental conditions.
Future Directions
The potential future directions for 3-B-6,7-D-4-PQ are numerous. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications. It may also be useful in the development of new drugs or drug delivery systems. Additionally, 3-B-6,7-D-4-PQ may be useful in the development of new diagnostic tools or biomarkers. Finally, further research is needed to determine the safety and efficacy of 3-B-6,7-D-4-PQ in humans.
Synthesis Methods
3-B-6,7-D-4-PQ can be synthesized using a variety of methods. One of the most common methods is the condensation reaction of p-anisidine and benzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction yields 3-B-6,7-D-4-PQ as the main product, with minor amounts of other compounds. This method is relatively simple and can be scaled up for larger-scale syntheses.
properties
IUPAC Name |
3-(benzenesulfonyl)-6,7-dimethoxy-4-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-26-18-12-16-17(13-19(18)27-2)22-14-20(21(16)23-10-6-7-11-23)28(24,25)15-8-4-3-5-9-15/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVKUFSYQODSGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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